Cas no 84509-32-0 (6,8-Dioxa-3-azabicyclo[3.2.1]octane,5-[1,1'-biphenyl]-4-yl-)
![6,8-Dioxa-3-azabicyclo[3.2.1]octane,5-[1,1'-biphenyl]-4-yl- structure](https://www.kuujia.com/scimg/cas/84509-32-0x500.png)
84509-32-0 structure
Product name:6,8-Dioxa-3-azabicyclo[3.2.1]octane,5-[1,1'-biphenyl]-4-yl-
6,8-Dioxa-3-azabicyclo[3.2.1]octane,5-[1,1'-biphenyl]-4-yl- Chemical and Physical Properties
Names and Identifiers
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- 6,8-Dioxa-3-azabicyclo[3.2.1]octane,5-[1,1'-biphenyl]-4-yl-
- 5-(4-phenylphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane
- 6,8-Dioxa-3-azabicyclo(3.2.1)octane, 5-(1,1'-biphenyl)-4-yl-
- 5-([1,1'-Biphenyl]-4-yl)-6,8-dioxa-3-azabicyclo[3.2.1]octane
- 5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane
- DTXSID301004789
- 84509-32-0
-
- Inchi: InChI=1S/C17H17NO2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-18-10-16(20-17)11-19-17/h1-9,16,18H,10-12H2
- InChI Key: DGOZPLJIASSIKR-UHFFFAOYSA-N
- SMILES: C1C2COC(O2)(CN1)C3=CC=C(C=C3)C4=CC=CC=C4
Computed Properties
- Exact Mass: 267.125928785g/mol
- Monoisotopic Mass: 267.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 30.5Ų
6,8-Dioxa-3-azabicyclo[3.2.1]octane,5-[1,1'-biphenyl]-4-yl- Related Literature
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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